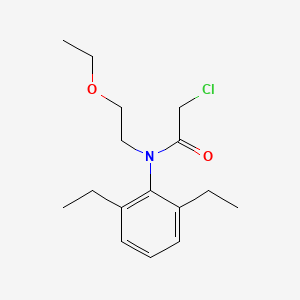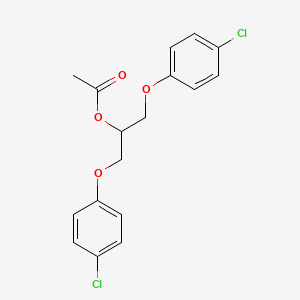
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate is an organic compound with the molecular formula C17H16Cl2O4 It is a derivative of propanol and is characterized by the presence of two 4-chlorophenoxy groups attached to a propan-2-yl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenoxy)propan-2-yl acetate typically involves the reaction of 1,3-dichloro-2-propanol with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 4-chlorophenol displace the chlorine atoms on the propanol backbone. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenoxy)propan-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth by disrupting cell membrane integrity and enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methylphenoxy)propan-2-yl acetate
- 1,3-Bis(4-chlorophenoxy)propan-2-ol
- 1,3-Bis(4-chlorophenoxy)propan-2-yl ether
Uniqueness
1,3-Bis(4-chlorophenoxy)propan-2-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
41965-60-0 |
|---|---|
Molecular Formula |
C17H16Cl2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H16Cl2O4/c1-12(20)23-17(10-21-15-6-2-13(18)3-7-15)11-22-16-8-4-14(19)5-9-16/h2-9,17H,10-11H2,1H3 |
InChI Key |
UFMVOTVTRDHLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC1=CC=C(C=C1)Cl)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


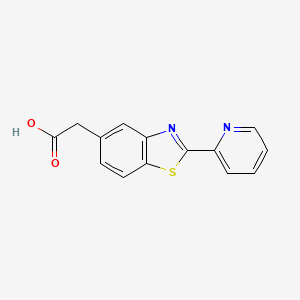
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
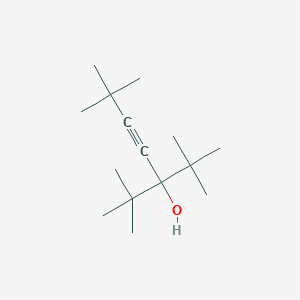
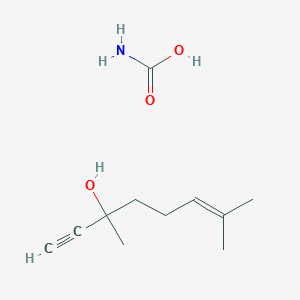
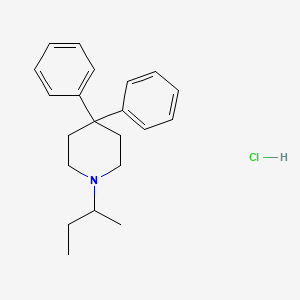
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
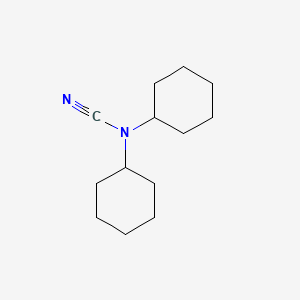
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
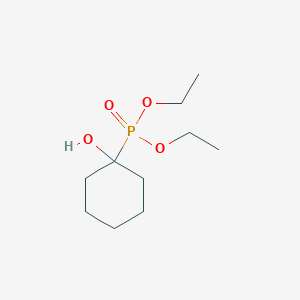
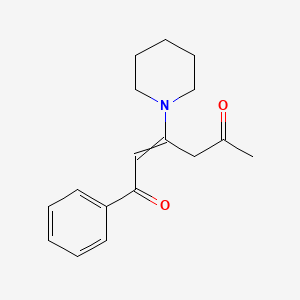
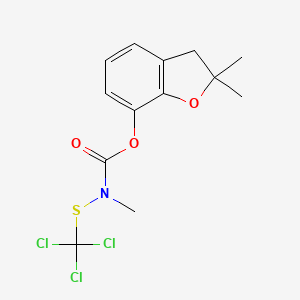
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
